Molecular Weight Reduction of ~5% versus LOC14 (PDI Inhibitor Benchmark) Drives Physicochemical Differentiation
The target compound possesses a molecular weight of 301.41 g/mol (C₁₆H₁₉N₃OS), whereas LOC14 (CAS 877963-94-5; 2-[[4-(cyclopropylcarbonyl)-1-piperazinyl]methyl]-1,2-benzisothiazol-3(2H)-one) has a molecular weight of 317.41 g/mol (C₁₆H₁₉N₃O₂S) [1]. The 16-Da difference arises from the replacement of the benzisothiazolone core (with an additional oxygen) by a 6-methyl-benzothiazole core, producing a lower hydrogen-bond acceptor count and reduced topological polar surface area (TPSA) [1]. This class-level inference is supported by the established inverse correlation between molecular weight/TPSA and blood-brain barrier permeability [2].
| Evidence Dimension | Molecular weight (g/mol) — surrogate for permeability and ligand efficiency |
|---|---|
| Target Compound Data | 301.41 g/mol; molecular formula C₁₆H₁₉N₃OS |
| Comparator Or Baseline | LOC14: 317.41 g/mol; molecular formula C₁₆H₁₉N₃O₂S |
| Quantified Difference | Δ = –16 g/mol (–5.0%) |
| Conditions | Calculated from molecular formulae; no experimental permeability data available for direct head-to-head comparison |
Why This Matters
A 5% lower molecular weight combined with reduced hydrogen-bond acceptor count improves the probability of favourable passive membrane permeability, which is directly relevant for programmes prioritising oral bioavailability or CNS exposure.
- [1] Kuujia.com. CAS No. 897467-21-9: Molecular formula C₁₆H₁₉N₃OS, MW 301.41. View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2005, 2 (4), 541–553. View Source
